1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate
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Overview
Description
1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate: is a fluorinated organic compound with the chemical formula C10H5F13O2 . It belongs to the class of perfluoroalkyl compounds, characterized by fully fluorinated carbon chains. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
Direct Fluorination Method: This involves the fluorination of an appropriate precursor compound using elemental fluorine or a fluorinating agent. For example, can be synthesized by reacting with in the presence of a base.
Precursor: Isopropyl carbonate (CHOCOCH(CH))
Fluorinating Agent: Perfluorohexyl iodide (CF(CF)CHCHI)
Base: Typically a strong base like potassium carbonate (KCO) or sodium hydride (NaH)
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound is resistant to oxidation due to its fully fluorinated structure.
Substitution: It can undergo nucleophilic substitution reactions, replacing the isopropyl group with other functional groups.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Nucleophilic Substitution: Alkoxide bases (e.g., NaOMe, NaOEt) in polar aprotic solvents (e.g., THF, DMF).
Reduction: Hydrogenation using a metal catalyst (e.g., Pd/C, Raney nickel).
- Nucleophilic substitution: 1H,1H,2H,2H-Perfluorohexyl alcohol (after hydrolysis).
Scientific Research Applications
Surface Modification: Used to create superhydrophobic surfaces due to its low surface energy.
Biomedical Imaging: As a contrast agent in MRI due to its fluorine content.
Materials Science: Incorporation into polymers for improved chemical resistance.
Mechanism of Action
The compound’s effects are context-dependent:
Surface Properties: Its low surface energy repels water and other polar substances.
MRI Contrast: The fluorine atoms enhance imaging due to their unique nuclear properties.
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorohexyl iodide: A related compound used in surface modification.
1H,1H,2H,2H-Perfluorooctyl methacrylate: Used in polymer synthesis
Properties
Molecular Formula |
C10H11F9O3 |
---|---|
Molecular Weight |
350.18 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl propan-2-yl carbonate |
InChI |
InChI=1S/C10H11F9O3/c1-5(2)22-6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h5H,3-4H2,1-2H3 |
InChI Key |
UHJXUCDQEJDMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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